molecular formula C9H9N3 B2922191 4-(1H-imidazol-2-yl)-3-methylpyridine CAS No. 1557064-54-6

4-(1H-imidazol-2-yl)-3-methylpyridine

Cat. No. B2922191
CAS RN: 1557064-54-6
M. Wt: 159.192
InChI Key: OBWKGHQSZOBCTC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole derivatives can be synthesized from a variety of methods. For instance, a novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic ring that contains two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties . They have been used in the development of new drugs .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Synthetic Pathways and Material Science Applications
The synthesis of imidazo[1,2-a]pyridines has been extensively researched due to its importance in medicinal chemistry and material science. Imidazo[1,2-a]pyridines are recognized for their broad applications, notably as a "drug prejudice" scaffold in medicinal chemistry and for their utility in material science owing to their structural characteristics. Various synthetic strategies such as condensation, multicomponent reactions, and oxidative coupling have been explored to efficiently produce this scaffold from readily available chemicals, highlighting its significance across different branches of chemistry (Bagdi, Santra, Monir, & Hajra, 2015).

Chemical Properties and Coordination Chemistry
Research into the chemical properties of imidazo[1,2-a]pyridines has led to the development of one-dimensional spin-crossover Iron(II) complexes. These complexes are significant for their steep one-step spin crossover (SCO) between high-spin and low-spin states, demonstrating the potential of imidazo[1,2-a]pyridines in coordination chemistry and material science. The crystalline structure of these complexes and their SCO behavior underline the versatility of imidazo[1,2-a]pyridines in designing materials with responsive properties (Nishi et al., 2010).

Catalysis and Reaction Monitoring
Imidazo[1,2-a]pyridines have also found applications in catalysis, particularly in the context of signal amplification by reversible exchange (SABRE) hyperpolarization techniques. The monitoring of chemical reactions involving imidazo[1,2-a]pyridines through 1H NMR spectroscopy has provided insights into the mechanistic aspects of catalytic processes. This includes the study of hydrogen isotope exchange reactions and catalyst formation, showcasing the role of imidazo[1,2-a]pyridines in enhancing our understanding of complex catalytic systems (Semenova et al., 2019).

Biological Applications and Drug Design
In the realm of drug discovery, imidazo[1,2-a]pyridines have been instrumental in the design of novel compounds with significant biological activity. For instance, the development of 2-amino-3-cyanopyridine derivatives bearing the 5-imidazopyrazole scaffold has been reported, with these compounds exhibiting promising antibacterial, antitubercular, and antioxidant activities. Such studies highlight the potential of imidazo[1,2-a]pyridines in the development of new therapeutic agents, further emphasizing their multifaceted applications in scientific research (Kalaria et al., 2014).

Mechanism of Action

Target of Action

The compound 4-(1H-imidazol-2-yl)-3-methylpyridine is an imidazole derivative . Imidazole derivatives have been found to interact with a variety of biological targets, showing a broad range of chemical and biological properties . They have been reported to exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

Imidazole derivatives have been found to exhibit a variety of biological activities, suggesting that they interact with their targets in multiple ways . For instance, some imidazole derivatives have been found to restrict the growth of T. gondii, a parasitic protozoan .

Biochemical Pathways

Imidazole derivatives have been found to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Imidazole derivatives have been found to exhibit a variety of biological activities, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

Imidazole derivatives have been found to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The properties of imidazole derivatives suggest that they may be influenced by factors such as ph, temperature, and the presence of other substances .

Future Directions

Imidazole derivatives continue to be an area of active research due to their broad range of chemical and biological properties . They are being studied for potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

4-(1H-imidazol-2-yl)-3-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-7-6-10-3-2-8(7)9-11-4-5-12-9/h2-6H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWKGHQSZOBCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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